N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
説明
特性
IUPAC Name |
2-(oxolan-3-yloxy)-N-pyrimidin-2-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-12(18-14-16-6-2-7-17-14)11-3-1-5-15-13(11)21-10-4-8-20-9-10/h1-3,5-7,10H,4,8-9H2,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBIDCSUAIXBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran group is introduced via etherification reactions, often using tetrahydrofuran-3-ol as a reagent.
Attachment of the Nicotinamide Group: The final step involves coupling the nicotinamide group to the intermediate compound through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Bioisosteric Replacements
Compound 11 (from ), (S)-N-(4-Methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((tetrahydrofuran-3-yl)oxy)phenyl)buta-2,3-dienamide, shares key motifs with the target compound:
- Tetrahydrofuran-3-yloxy substituent : This group enhances solubility and modulates steric bulk.
- Core differences : Compound 11 employs a phenylbuta-2,3-dienamide backbone instead of nicotinamide, introducing an allenamide (C=C=C) bioisostere. This substitution may alter conformational dynamics and metabolic stability .
The patent compound XIV (), 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide, diverges further:
- Benzodioxin and indazole groups : These aromatic systems may enhance target binding affinity compared to pyrimidine.
- Chiral tetrahydrofuran-3-yl : Both compounds retain this motif, suggesting its importance in stereoselective interactions .
Physicochemical and Pharmacological Properties
Patent and Process Considerations
The patent for Compound XIV highlights the industrial relevance of tetrahydrofuran-3-yl benzamides, with claims covering enantiomerically pure intermediates and scalable coupling methods. This contrasts with academic syntheses (e.g., Compound 11), which prioritize structural novelty over yield .
生物活性
N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Properties
The compound features a pyrimidine ring and a tetrahydrofuran moiety, which contribute to its unique pharmacological profile. The structural formula can be represented as follows:
This molecular configuration is significant for its interaction with biological targets.
Inhibition of Enzymatic Activity
Research indicates that N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide may act as an inhibitor of certain enzymes implicated in disease processes. For instance, studies have shown that similar pyrimidine derivatives can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis, which is a validated target for anti-malarial therapies .
Anticancer Activity
Compounds within the same chemical class have demonstrated notable anticancer effects. For example, a related pyrimidine derivative exhibited potent inhibitory effects on cell proliferation in various cancer cell lines, suggesting that N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide may also possess similar properties . The mechanism often involves apoptosis induction and cell cycle arrest at the G2/M phase.
Antiviral Properties
Recent studies have highlighted the antiviral potential of pyrimidine-based compounds. For instance, one derivative showed significant activity against influenza viruses, leading to a reduction in viral load in infected models . This suggests that N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide might also exhibit antiviral properties worth exploring further.
Case Study 1: Anticancer Efficacy
A study focusing on a related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong antiproliferative activity . The compound's ability to induce apoptosis was confirmed through increased caspase activity.
Case Study 2: Antiviral Activity
In a mouse model infected with influenza A virus, a pyrimidine derivative showed over a 2-log reduction in viral load following treatment . This highlights the potential of N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide as an antiviral agent.
Comparative Analysis
| Activity | N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | Related Compounds |
|---|---|---|
| Anticancer | Potential (IC50 ~ 0.126 μM in TNBC) | Yes |
| Antiviral | Potential (viral load reduction in models) | Yes |
| Antimicrobial | Possible (based on structural similarity) | Yes |
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
